molecular formula C10H12ClNO2 B13114971 (S)-4-chloro-n-(2-hydroxypropyl)benzamide

(S)-4-chloro-n-(2-hydroxypropyl)benzamide

Cat. No.: B13114971
M. Wt: 213.66 g/mol
InChI Key: ZPIIXMQKNNPMFG-ZETCQYMHSA-N
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Description

(S)-4-chloro-n-(2-hydroxypropyl)benzamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group at the para position of the benzamide ring and a hydroxypropyl group attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-chloro-n-(2-hydroxypropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with (S)-2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-chloro-n-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: The major product is (S)-4-chloro-n-(2-oxopropyl)benzamide.

    Reduction: The major product is (S)-n-(2-hydroxypropyl)benzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

(S)-4-chloro-n-(2-hydroxypropyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-chloro-n-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-chloro-n-(2-hydroxyethyl)benzamide
  • (S)-4-chloro-n-(2-hydroxybutyl)benzamide
  • (S)-4-chloro-n-(2-hydroxyisopropyl)benzamide

Uniqueness

(S)-4-chloro-n-(2-hydroxypropyl)benzamide is unique due to its specific stereochemistry and the presence of both chloro and hydroxypropyl groups. This combination allows for a distinct set of chemical reactions and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-N-[(2S)-2-hydroxypropyl]benzamide

InChI

InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1

InChI Key

ZPIIXMQKNNPMFG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC(=O)C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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